
Yttrium(III) acetate hydrate
Overview
Description
Yttrium(III) acetate hydrate (chemical formula: Y(CH₃COO)₃·xH₂O) is a critical precursor in materials science, particularly for synthesizing yttrium-based nanomaterials. It is widely utilized in the fabrication of upconversion nanoparticles (UCNPs), yttrium oxide (Y₂O₃) insulators, and doped phosphors due to its high purity (≥99.9%) and compatibility with sol-gel and hydrothermal synthesis methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium(III) acetate hydrate can be synthesized by reacting yttrium oxide or yttrium hydroxide with acetic acid. The reaction typically involves dissolving yttrium oxide in acetic acid, followed by crystallization to obtain the hydrate form. The general reaction is as follows:
Y2O3+6CH3COOH→2(CH3CO2)3Y+3H2O
The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and allowing the crystals to form .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of yttrium oxide with acetic acid in large reactors, followed by crystallization and purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Yttrium(III) acetate hydrate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, it decomposes to form yttrium oxide.
Complex Formation: It can form complexes with various ligands, such as polyaminocarboxylates.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form yttrium oxide.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The acetate groups can be substituted with other ligands in the presence of suitable reagents.
Major Products:
Yttrium Oxide: Formed during thermal decomposition.
Complexes: Formed with various ligands during complexation reactions.
Scientific Research Applications
Chemistry
Yttrium(III) acetate hydrate serves as a precursor for synthesizing yttrium oxides and fluorides. These materials are crucial in the production of electronic ceramics and optical devices. For instance, the synthesis of sodium yttrium fluoride () nanoparticles involves using yttrium acetate in combination with oleic acid under controlled heating conditions.
Biomedicine
In biomedical applications, this compound is investigated for its potential in drug delivery systems and imaging techniques. Its biocompatibility makes it suitable for creating materials used in medical imaging and as contrast agents for X-ray examinations . Case studies highlight its role in enhancing the efficacy of cancer treatments through complex formation with therapeutic agents.
Nanotechnology
The compound is also employed in nanotechnology for producing lanthanide nanoparticles, which are useful in biomedical imaging due to their optical properties. Research has demonstrated that these nanoparticles can be utilized for surgical navigation in the near-infrared spectrum .
Electronics
In the electronics sector, this compound is used to manufacture thin films for optoelectronic devices. Its ability to form high-purity yttrium oxide thin films is essential for applications such as phosphors in display technologies .
Catalysis
The compound acts as a catalyst in various chemical reactions, including organic synthesis and polymerization processes. Its catalytic properties facilitate the formation of complex organic molecules .
Case Study 1: Biomedical Imaging
A study conducted by Daifeng Li et al. explored the use of excretable lanthanide nanoparticles derived from this compound for biomedical imaging applications. The research demonstrated that these nanoparticles provide significant advantages in terms of visibility and safety during surgical procedures .
Case Study 2: Synthesis of Yttrium Oxide Thin Films
Research published by Bhavani Ganesan (2015) investigated the optical properties of yttrium oxide doped with zinc, synthesized using this compound. The findings revealed that doping improved the material's luminescent properties, making it suitable for advanced optical applications .
Mechanism of Action
The mechanism of action of yttrium(III) acetate hydrate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific effects. For example, in biomedical applications, yttrium complexes can target cancer cells and deliver therapeutic agents directly to the site of action .
Comparison with Similar Compounds
Comparison with Similar Lanthanide Acetate Hydrates
Lanthanide acetate hydrates share structural similarities but exhibit distinct properties due to variations in ionic radii, electronic configurations, and coordination chemistry. Below is a detailed comparison:
Structural and Chemical Properties
Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
---|---|---|---|---|
Yttrium(III) acetate hydrate | Y(CH₃COO)₃·xH₂O | ~344.08 (anhydrous) | 20989-56-4 | Hexagonal coordination; variable hydration |
Ytterbium(III) acetate hydrate | Yb(CH₃COO)₃·xH₂O | ~394.19 (anhydrous) | 20780-54-9 | Smaller ionic radius (Yb³⁺: 0.985 Å) |
Erbium(III) acetate hydrate | Er(CH₃COO)₃·xH₂O | ~387.48 (anhydrous) | 20780-55-0 | Activator in UCNPs (green emission at 540 nm) |
Thulium(III) acetate hydrate | Tm(CH₃COO)₃·xH₂O | ~385.97 (anhydrous) | 207500-04-7 | Blue/NIR emission (800 nm) in UCNPs |
Neodymium(III) acetate hydrate | Nd(CH₃COO)₃·xH₂O | ~381.43 (anhydrous) | 20780-56-1 | Strong NIR absorption (808 nm) |
Europium(III) acetate hydrate | Eu(CH₃COO)₃·xH₂O | ~381.14 (anhydrous) | 20780-58-3 | Red emission (615 nm) in phosphors |
Lutetium(III) acetate hydrate | Lu(CH₃COO)₃·H₂O | 370.11 | 207500-05-8 | Smallest ionic radius (Lu³⁺: 0.861 Å) |
Notes:
- Hydration states (x) vary depending on synthesis conditions .
- Ionic radii influence solubility and reactivity; smaller ions (e.g., Lu³⁺) exhibit lower solubility in polar solvents .
Thermal Stability and Decomposition Pathways
Key Findings :
- Decomposition mechanisms involve sequential loss of hydration water, acetate ligand oxidation, and oxide formation .
- Yttrium acetate produces amorphous Y₂O₃ films at lower annealing temperatures (500°C) compared to nitrate precursors .
Comparative Advantages :
Biological Activity
Yttrium(III) acetate hydrate (Y(CH₃COO)₃·xH₂O) is a compound that has garnered attention in various fields, particularly in biomedicine and materials science. This article focuses on its biological activity, including antibacterial and anticancer properties, as well as its potential applications in drug delivery systems.
Overview of this compound
This compound is a coordination compound of yttrium, an element known for its unique properties. The compound is often used in the synthesis of yttrium oxide nanoparticles (Y₂O₃ NPs), which exhibit significant biological activities. The biological effects of yttrium compounds are largely attributed to their ability to interact with biological systems at the cellular level.
Antibacterial Activity
This compound and its derivatives have shown promising antibacterial properties. Studies indicate that Y₂O₃ nanoparticles derived from yttrium acetate exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Intracellular Interaction : Y₂O₃ nanoparticles penetrate bacterial cell walls, leading to the generation of reactive oxygen species (ROS), which disrupt cellular functions.
- Enzyme Inactivation : The nanoparticles interfere with bacterial enzymes, resulting in increased hydrogen peroxide production that ultimately causes cell death.
Case Study Findings
- A study demonstrated that Y₂O₃ nanoparticles synthesized using plant extracts showed effective inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported at 8-10 μg/mL .
- Another research highlighted that the size and surface characteristics of Y₂O₃ nanoparticles play a crucial role in their antibacterial efficacy, suggesting that smaller particles tend to exhibit enhanced activity due to greater surface area .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Research indicates that Y₂O₃ nanoparticles can selectively target cancer cells while exhibiting minimal toxicity to normal cells.
- Selective Toxicity : The nanoparticles preferentially induce apoptosis in cancer cells through oxidative stress pathways.
- Cell Proliferation Inhibition : Studies have shown that these nanoparticles can inhibit the growth of various cancer cell lines, including renal and cervical cancers.
Case Study Findings
- In vitro studies using Y₂O₃ nanoparticles synthesized from natural extracts revealed significant cytotoxic effects on renal cancer cell lines (e.g., Caki-2), while normal kidney cells (MDCK) showed resilience to the same concentrations .
- Another investigation reported that these nanoparticles could be incorporated into drug delivery systems, enhancing bioavailability and sustained release profiles for anticancer drugs .
Drug Delivery Applications
The unique properties of yttrium-based compounds make them suitable candidates for drug delivery systems. Their ability to form stable complexes with various therapeutic agents allows for targeted delivery and controlled release.
Characteristics
- Sustained Release : Y₂O₃ nanoparticles demonstrate a sustained release profile over extended periods, making them ideal for long-term therapeutic applications.
- Biocompatibility : Preliminary studies indicate that these nanoparticles are biocompatible, posing minimal risk when administered in vivo .
Summary Table of Biological Activities
Biological Activity | Mechanism | Notable Findings |
---|---|---|
Antibacterial | ROS generation & enzyme inhibition | Effective against E. coli and S. aureus; MIC 8-10 μg/mL |
Anticancer | Induction of apoptosis & selective toxicity | Cytotoxic to renal cancer cells; minimal effect on normal cells |
Drug Delivery | Complex formation & sustained release | Enhanced bioavailability; prolonged therapeutic effect |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for preparing yttrium-based nanomaterials using yttrium(III) acetate hydrate?
this compound is widely used as a precursor in hydrothermal and solvothermal synthesis. For example, in the fabrication of Eu-doped yttrium hydroxide phosphors, it is dissolved in deionized water with europium(III) acetate hydrate, followed by pH adjustment using lithium hydroxide . For nanoparticle synthesis, thermal decomposition in oleic acid/octadecene at ~300°C is common, with NH₄F or NaOH as precipitating agents . Key variables include precursor stoichiometry, reaction time, and solvent composition.
Q. How should this compound be safely handled in laboratory settings?
The compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335). Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. Storage should be in a dry, cool environment, away from incompatible substances like strong acids or oxidizers .
Q. What characterization techniques are essential for verifying the purity and structure of this compound-derived products?
- Thermogravimetric analysis (TGA): Determines hydration levels and thermal stability by tracking mass loss during heating .
- X-ray diffraction (XRD): Confirms crystalline phase formation (e.g., Y₂O₃ or NaYF₄) .
- Spectroscopy: FTIR identifies acetate ligand bonding, while photoluminescence spectroscopy evaluates optical properties in doped materials .
Advanced Research Questions
Q. How do pH and counterion selection during synthesis influence the morphology of yttrium-based nanoparticles?
Aqueous synthesis of LnF₃ nanocrystals demonstrates that pH and counterions (e.g., acetate vs. nitrate) critically affect nucleation kinetics and surface chemistry. For instance, lower pH (<6) favors smaller particle sizes due to reduced ion mobility, while acetate ligands stabilize specific crystal facets, leading to anisotropic growth . In contrast, organic-phase synthesis (e.g., oleic acid/octadecene) requires precise control of hydroxide and fluoride ion concentrations to avoid amorphous byproducts .
Q. What mechanisms explain conflicting thermal decomposition data for yttrium carboxylate precursors?
Discrepancies in decomposition temperatures (e.g., yttrium propionate vs. acetate) arise from differences in ligand coordination strength and hydration states. For this compound, dehydration occurs below 150°C, followed by acetate ligand oxidation to CO₂ and H₂O at 250–400°C, leaving Y₂O₃ residues. Contradictions in reported thresholds may stem from variations in heating rates or atmospheric conditions (e.g., N₂ vs. air) .
Q. How does yttrium doping alter the optical and electronic properties of host materials like ZnO or YAG?
In Y-doped ZnO nanobolts, yttrium introduces lattice strain and oxygen vacancies, shifting UV-Vis absorption edges and enhancing photoluminescence intensity. For YAG:Ce³⁺ phosphors, yttrium acetate hydrate ensures homogeneous Ce³⁺ incorporation, improving quantum efficiency by reducing defect-mediated non-radiative decay . Advanced techniques like XPS and EPR are recommended to quantify dopant oxidation states and defect densities.
Q. What strategies mitigate aggregation in yttrium-based upconversion nanoparticles (UCNPs) during synthesis?
Aggregation is minimized by:
- Surface ligand engineering: Oleic acid or PEG coatings provide steric stabilization .
- Solvent polarity control: Using polar solvents (e.g., ethanol/water mixtures) reduces van der Waals interactions .
- In situ polymer encapsulation: Polyvinylpyrrolidone (PVP) or silica shells enhance colloidal stability .
Q. Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in reported luminescence efficiencies of yttrium-based phosphors?
- Standardize excitation sources: Ensure consistent laser power and wavelength across studies.
- Control hydration states: Hydrate content in precursors (e.g., Y(OAc)₃·xH₂O) affects crystallinity and defect density. Dry powders under vacuum before characterization .
- Cross-validate with alternative techniques: Compare photoluminescence data with XRD and TEM to rule out phase impurities .
Q. Why do aqueous and organic-phase syntheses yield different crystalline phases (e.g., cubic vs. hexagonal NaYF₄)?
Organic-phase methods (oleic acid/octadecene) favor hexagonal phases due to slower ion diffusion and ligand-directed growth. Aqueous routes often produce cubic phases unless high fluoride concentrations (>4:1 F⁻:Y³⁺) and elevated temperatures (>300°C) are used .
Properties
IUPAC Name |
yttrium(3+);triacetate;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKVGRAQLBXGQB-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Y+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Y | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.